molecular formula C11H15ClFN5 B14015780 1-(4-Fluorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine--hydrogen chloride (1/1) CAS No. 77113-85-0

1-(4-Fluorophenyl)-6,6-dimethyl-1,6-dihydro-1,3,5-triazine-2,4-diamine--hydrogen chloride (1/1)

Cat. No.: B14015780
CAS No.: 77113-85-0
M. Wt: 271.72 g/mol
InChI Key: JPRQUISRTNULCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group and two methyl groups attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 4-fluoroaniline with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 4-fluoroaniline attacks the electrophilic carbon atoms of cyanuric chloride, leading to the formation of the triazine ring. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic attack and to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the fluorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized triazine derivatives.

    Reduction: Formation of reduced triazine derivatives or fluorophenyl derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications, including:

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anticancer agent, as triazine derivatives have shown promise in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with the growth of unwanted plants and pests.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The fluorophenyl group enhances the compound’s binding affinity to its targets, while the triazine ring provides stability and specificity. The exact molecular targets and pathways may vary depending on the specific application and the type of organism or cell being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(4-Bromophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(4-Methylphenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine: Similar structure but with a methyl group instead of a fluorine atom.

Uniqueness

1-(4-Fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity, stability, and binding affinity to molecular targets, making it a valuable compound for various scientific applications.

Properties

CAS No.

77113-85-0

Molecular Formula

C11H15ClFN5

Molecular Weight

271.72 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride

InChI

InChI=1S/C11H14FN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H

InChI Key

JPRQUISRTNULCA-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)F)N)N)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.